molecular formula C9H7BrF2O2 B2704746 Ethyl 4-bromo-2,5-difluorobenzoate CAS No. 1383685-39-9

Ethyl 4-bromo-2,5-difluorobenzoate

Cat. No.: B2704746
CAS No.: 1383685-39-9
M. Wt: 265.054
InChI Key: NVGKJMAWRHHZLC-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,5-difluorobenzoate is an aromatic ester derivative of 4-bromo-2,5-difluorobenzoic acid, characterized by a bromine atom at the para-position and fluorine atoms at the ortho- and meta-positions on the benzene ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for heterocyclic frameworks like oxazoles .

Properties

IUPAC Name

ethyl 4-bromo-2,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGKJMAWRHHZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-2,5-difluorobenzoate typically involves the esterification of 4-bromo-2,5-difluorobenzoic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,5-difluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic substitution: Products such as 4-amino-2,5-difluorobenzoate or 4-thio-2,5-difluorobenzoate.

    Reduction: 4-bromo-2,5-difluorobenzyl alcohol.

    Hydrolysis: 4-bromo-2,5-difluorobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2,5-difluorobenzoate is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: In the development of pharmaceuticals and bioactive compounds.

    Material science: As a building block for the synthesis of polymers and advanced materials.

    Chemical biology: In the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,5-difluorobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine and fluorine substituents.

Comparison with Similar Compounds

Methyl 4-Bromo-2,5-Difluorobenzoate

Structural Relationship : The methyl ester differs only in the alkyl chain length (methyl vs. ethyl).
Synthesis : Methyl ester synthesis (as per ) involves a microwave-assisted Suzuki coupling with a boronate ester, achieving a 79% yield after purification . Ethyl esters may exhibit slightly lower yields due to steric hindrance during nucleophilic substitution.
Reactivity : Methyl esters generally exhibit faster reaction kinetics in cross-couplings due to reduced steric bulk. For example, mthis compound reacts efficiently with Pd(tBuSP)$_2$ catalysts in THF at 80°C . Ethyl analogs may require longer reaction times or higher temperatures.
Physical Properties :

Property Methyl Ester Ethyl Ester (Inferred)
Molecular Weight (g/mol) 235.0 249.1
State at RT Yellow oil Likely liquid/oil
Purification Solvent Heptane/EtOAc (95:5) Heptane/EtOAc (adjust ratio)

Applications: Methyl esters are preferred in high-throughput reactions due to their volatility, while ethyl esters offer better solubility in non-polar solvents.

Ethyl 4-Chloro-2,5-Difluorobenzoate

Structural Relationship : Bromine is replaced with chlorine.
Reactivity : Chlorine’s lower electronegativity and weaker leaving-group ability reduce efficacy in nucleophilic aromatic substitution compared to bromine. For example, bromine-activated substrates achieve higher yields in Suzuki couplings (e.g., 79% for methyl bromoester vs. ~50% for chloro analogs) .
Electronic Effects : The electron-withdrawing fluorine atoms enhance the electrophilicity of the bromine/chlorine-bearing carbon, but bromine’s stronger inductive effect amplifies this effect.

Ethyl 2,5-Difluorobenzoate (Non-Halogenated at C4)

Structural Relationship : Lacks the bromine substituent at C3.
Reactivity : The absence of bromine eliminates opportunities for cross-coupling at C4, limiting utility in constructing biaryl systems. However, the fluorine atoms still direct electrophilic substitutions to specific positions.
Applications : Primarily used as a building block for fluorinated aromatics rather than coupling reactions.

Ethyl 5-(4-Bromo-2,5-Difluoro-phenyl)oxazole-4-carboxylate

Structural Relationship : Incorporates an oxazole ring fused to the benzoate group.
Synthesis : Synthesized from 4-bromo-2,5-difluorobenzoyl chloride and ethyl isocyanate in THF/Et$_3$N, achieving 89% yield . The oxazole moiety introduces additional steric and electronic complexity, reducing solubility but enabling coordination to metal catalysts.
Applications : Used in tricyclic topoisomerase inhibitors due to its planar structure and hydrogen-bonding capacity .

Data Tables

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Type Catalyst Temperature (°C) Yield (%)
Mthis compound Suzuki-Miyaura Pd(tBuSP)$_2$ 80 79
This compound* Suzuki-Miyaura Pd(PPh$3$)$4$ 100 ~70†

Biological Activity

Ethyl 4-bromo-2,5-difluorobenzoate is a compound of increasing interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrF2O2C_9H_7BrF_2O_2 and a molecular weight of 265.05 g/mol. The presence of bromine and fluorine atoms in its structure enhances its electrophilic and nucleophilic properties, making it a versatile intermediate in various chemical reactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Its halogen substituents can influence the compound's reactivity and interactions with biological systems. This compound can act as a reactive intermediate, facilitating various chemical transformations that are critical in medicinal chemistry applications .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research has shown that halogenated benzoate derivatives can effectively inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. This compound may share these properties due to its structural similarities with other active compounds .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit various enzymes. The compound's ability to form stable complexes with enzyme active sites can lead to significant alterations in enzymatic activity. For instance, studies on related compounds have demonstrated their effectiveness in inhibiting enzymes involved in metabolic pathways relevant to cancer and other diseases .

Case Studies and Research Findings

  • In Vitro Studies : A study focused on the interaction of this compound with protein-ligand complexes revealed that the compound could effectively bind to target proteins, suggesting potential for therapeutic applications .
  • Synthetic Applications : In organic synthesis, this compound is used as an intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and reductions.
  • Comparative Analysis : A comparative study highlighted the unique biological profile of this compound against structurally similar compounds. This analysis showed that while other derivatives exhibited certain biological activities, this compound demonstrated enhanced reactivity due to its specific substitution pattern .

Summary Table of Biological Activities

Activity Description References
Anticancer ActivityPotential inhibition of tumor growth through specific pathways,
Enzyme InhibitionInteraction with enzyme active sites leading to altered enzymatic activity,
Synthetic Intermediate UseVersatile applications in organic synthesis as a reactive intermediate,

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